molecular formula C14H8FNO2 B6364501 4-(3-Cyanophenyl)-2-fluorobenzoic acid CAS No. 1179704-39-2

4-(3-Cyanophenyl)-2-fluorobenzoic acid

Cat. No.: B6364501
CAS No.: 1179704-39-2
M. Wt: 241.22 g/mol
InChI Key: FDRZWVHRXPIULS-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-2-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a cyano group and a fluorine atom in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylate derivatives.

Scientific Research Applications

4-(3-Cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Chemical Biology: It serves as a probe for studying biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluorine groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyanophenyl)-benzoic acid: Lacks the fluorine atom, which may result in different electronic properties and reactivity.

    2-Fluorobenzoic acid: Lacks the cyanophenyl group, affecting its overall chemical behavior and applications.

    4-(3-Cyanophenyl)-2-chlorobenzoic acid:

Uniqueness

4-(3-Cyanophenyl)-2-fluorobenzoic acid is unique due to the combination of the cyano and fluorine groups, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-(3-cyanophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRZWVHRXPIULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681138
Record name 3'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179704-39-2
Record name 3'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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